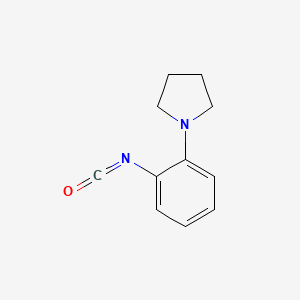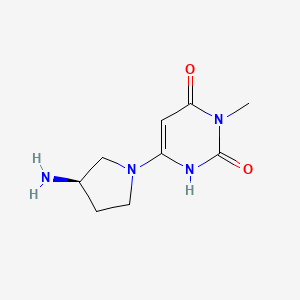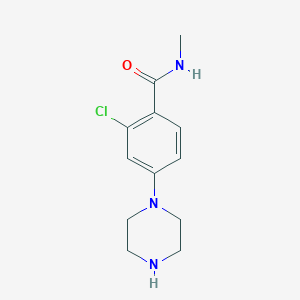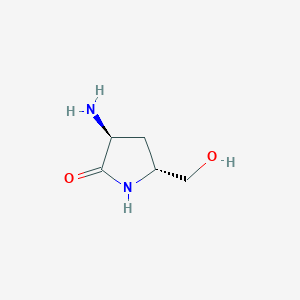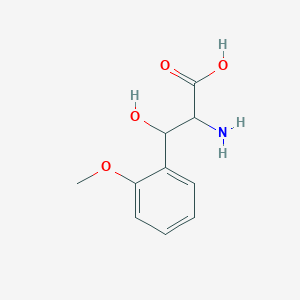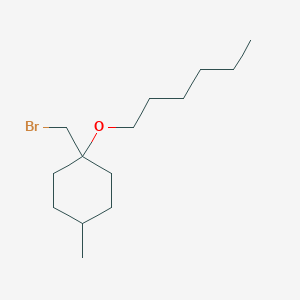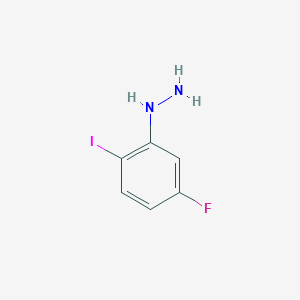
3-bromo-1-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a bromine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fifth position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-ol typically involves the bromination of 1-methylpyrazole. One common method is the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form 1-methyl-1H-pyrazol-5-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-1-methyl-1H-pyrazol-5-ol or 3-thio-1-methyl-1H-pyrazol-5-ol.
Oxidation: Formation of 3-bromo-1-methyl-1H-pyrazol-5-one.
Reduction: Formation of 1-methyl-1H-pyrazol-5-ol.
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-bromopyrazole
- 3-Bromo-1-methylpyrazole
- 3-Methyl-1H-pyrazol-5-ol
Uniqueness
3-Bromo-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-4(8)2-3(5)6-7/h2,6H,1H3 |
InChI Key |
PCJVUKQTWYBUDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


